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Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme

(TACE), is a critical cell-surface sheddase involved in the proteolytic release of the

ectodomains of numerous transmembrane proteins.[1][2][3] Its substrates include tumor

necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6

receptor (IL-6R), implicating it in a wide range of physiological and pathological processes,

including inflammation, development, and cancer.[1][4][5] Due to the perinatal lethality of

complete ADAM17 knockout mice, a variety of in vivo models have been developed to

circumvent this issue and enable the study of ADAM17 function in adult animals and specific

disease contexts.[1][4][6][7] This document provides a detailed overview of these models,

associated experimental protocols, and quantitative data to guide researchers in selecting and

utilizing the most appropriate models for their studies.

In Vivo Models for ADAM17 Functional Studies
A variety of mouse models have been engineered to investigate the multifaceted roles of

ADAM17. These can be broadly categorized as complete knockouts, conditional knockouts,

hypomorphic models, and models with specific mutations.
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Constitutive

Knockout

ADAM17-/-

(or TaceΔZn/

ΔZn)

Perinatally

lethal.

Open eyes at

birth,

enlarged

heart valves,

defects in

lung, skin,

and skeletal

development.

Phenocopies

TGF-α and

EGFR

knockout

mice.

Studying the

essential role

of ADAM17 in

embryonic

and perinatal

development.

[1][2][4][6][8]

Conditional

Knockout

(cKO)

ADAM17flox/f

lox; Cre+

Tissue- or cell

type-specific

deletion of

ADAM17.

Phenotypes

vary

depending on

the Cre driver

used (e.g.,

dermatitis in

keratinocyte-

specific KO,

protection

from

endotoxin

shock in

myeloid-

specific KO).

Dissecting

the cell-

specific

functions of

ADAM17 in

complex

physiological

and disease

processes.

[1][9][10][11]

Hypomorphic ADAM17ex/e

x

Viable with

dramatically

reduced

(approx. 5-

10%)

ADAM17

Wavy hair,

curled

whiskers,

eye, heart,

and skin

defects due

to impaired

Investigating

the systemic

effects of

reduced

ADAM17

function in

adult mice

[1][6][7][8][12]

[13][14][15]
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expression in

all tissues.

EGFR

signaling.

Increased

susceptibility

to intestinal

inflammation.

and in

various

disease

models

without

perinatal

lethality.

Cytoplasmic

Domain

Truncation

Adam17Δcyt

o/Δcyto

Viable with a

mild

hypomorphic

phenotype

due to

decreased

ADAM17

protein

stability.

Open eyes

and enlarged

heart valves

at birth, wavy

hair and

curled

whiskers in

adults.

Studying the

in vivo role of

the

cytoplasmic

domain in

regulating

ADAM17

levels and

function.

[4][16][17]

Phosphatidyl

serine-

Binding Motif

Mutant

ADAM173x/3

x

Embryonicall

y lethal

(beyond

E16), more

severe than

complete

knockout.

Massive

hemorrhages.

Investigating

the critical

role of

phosphatidyls

erine binding

in ADAM17

activation and

function

during

development.

[1][2]

iRhom1/2

Double

Knockout

iRhom1-/-;

iRhom2-/-

Perinatally

lethal,

phenocopies

ADAM17

knockout.

Open eyes,

misshapen

heart valves,

growth plate

defects.

Studying the

essential role

of iRhoms in

ADAM17

maturation

and

trafficking.

[1][2]

Signaling Pathways and Experimental Workflows
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To visualize the complex interactions and experimental designs, the following diagrams are

provided.
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ADAM17-mediated shedding and downstream signaling pathways.
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Workflow for studying ADAM17 function using conditional knockout mice.

Experimental Protocols
Protocol 1: Induction of Endotoxemia with
Lipopolysaccharide (LPS)
This protocol is used to study the role of ADAM17 in acute inflammation, particularly in the

context of TNF-α shedding.

Materials:

ADAM17 model mice (e.g., myeloid-specific cKO, hypomorphic) and wild-type littermate

controls.
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Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

Sterile, pyrogen-free saline.

Anesthesia (e.g., isoflurane).

Blood collection supplies (e.g., heparinized tubes).

Procedure:

Acclimatize mice to the experimental conditions for at least one week.

Prepare a stock solution of LPS in sterile saline. The dose will need to be optimized, but a

common range is 5-15 mg/kg body weight.

Inject mice intraperitoneally (i.p.) with the appropriate dose of LPS or saline as a vehicle

control.

Monitor mice for signs of endotoxic shock, such as lethargy, piloerection, and hypothermia.

At a predetermined time point (e.g., 90 minutes for peak TNF-α release), anesthetize the

mice.

Collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

Store plasma at -80°C until analysis.

Analyze plasma for levels of soluble TNF-α and other cytokines using ELISA.[10]

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced
Colitis
This model is used to investigate the function of ADAM17 in intestinal inflammation and

epithelial barrier integrity.

Materials:
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ADAM17 model mice (e.g., hypomorphic ADAM17ex/ex) and wild-type controls.

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.

Drinking water.

Procedure:

Record the initial body weight of the mice.

Prepare a 2-3% (w/v) solution of DSS in the drinking water. The concentration and duration

may need to be optimized based on the mouse strain and severity of colitis desired.

Provide the DSS solution as the sole source of drinking water for 5-7 days.

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in

the feces to calculate a disease activity index (DAI).

After the DSS treatment period, switch back to regular drinking water for a recovery period if

desired.

At the end of the experiment, euthanize the mice and collect the colon.

Measure the length of the colon.

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E

staining).

Snap-freeze another portion of the colon in liquid nitrogen for gene and protein expression

analysis.[6][7]

Protocol 3: Measurement of ADAM17 Sheddase Activity
This protocol provides a general framework for assessing ADAM17 activity in tissue or cell

lysates.

Materials:

Tissue or cell lysates from ADAM17 model and control mice.
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ADAM17 activity assay kit (e.g., fluorescence-based or ELISA-based).

Protein quantification assay (e.g., Bradford or BCA).

Microplate reader.

Procedure:

Prepare tissue homogenates or cell lysates in a suitable lysis buffer.[18] Keep samples on

ice.

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

Determine the total protein concentration of each lysate.

Follow the manufacturer's instructions for the specific ADAM17 activity assay kit. This

typically involves:

Diluting the lysates to a consistent protein concentration.

Adding the ADAM17-specific substrate (often a fluorogenic peptide) to the wells of a

microplate.

Adding the diluted lysates to the wells.

Incubating the plate at 37°C for a specified period.

Measure the fluorescence or absorbance using a microplate reader at the appropriate

wavelengths.

Calculate the ADAM17 activity, often expressed as relative fluorescence units (RFU) per

microgram of protein per hour.

For more comprehensive analysis, techniques like Proteolytic Activity Matrix Analysis

(PrAMA) can be employed to assess the activity of multiple sheddases simultaneously.[19]

Conclusion
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The development of various in vivo models has been instrumental in elucidating the complex

and often cell-type-specific functions of ADAM17. From the perinatal lethality of the full

knockout, which underscores its developmental importance, to the nuanced phenotypes of

conditional and hypomorphic models, researchers have a powerful toolkit at their disposal. The

protocols outlined here provide a starting point for functionally interrogating the role of ADAM17

in a range of biological and disease contexts. Careful selection of the appropriate model and

experimental design is crucial for obtaining robust and interpretable data, which will be vital for

the continued exploration of ADAM17 as a therapeutic target in inflammatory diseases, cancer,

and beyond.[5][20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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